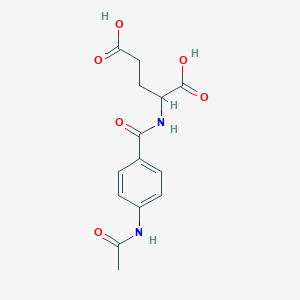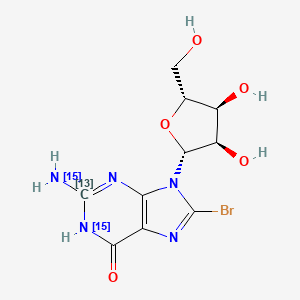
8-Bromoguanosine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoguanosine-13C,15N2 is a stable isotope-labeled compound, specifically a brominated derivative of guanosine. It is used extensively in scientific research due to its unique properties, which include the incorporation of carbon-13 and nitrogen-15 isotopes. These isotopes make it particularly useful in various analytical and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoguanosine-13C,15N2 involves the bromination of guanosine, followed by the incorporation of carbon-13 and nitrogen-15 isotopes. The reaction typically requires a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions to ensure selective bromination at the 8-position of the guanosine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromoguanosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of the bromine atom with other functional groups, using reagents such as nucleophiles (e.g., amines, thiols) under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under nucleophilic substitution conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, reduction may yield de-brominated products, and substitution reactions may yield various substituted guanosine derivatives .
Wissenschaftliche Forschungsanwendungen
8-Bromoguanosine-13C,15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in nucleic acid research to study DNA and RNA structures and functions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and analytical methods.
Wirkmechanismus
The mechanism of action of 8-Bromoguanosine-13C,15N2 involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. It is known to activate lymphocytes through an intracellular mechanism, leading to immunostimulatory effects. This activation involves the production of interferons, which play a crucial role in the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromoguanosine: A non-isotope-labeled version of the compound.
8-Hydroxyguanosine: Another modified guanosine with different functional properties.
8-Azaguanine: A guanine analog with distinct biological activities.
Uniqueness
8-Bromoguanosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental settings. This makes it particularly valuable in research applications where detailed molecular insights are required .
Eigenschaften
Molekularformel |
C10H12BrN5O5 |
|---|---|
Molekulargewicht |
365.12 g/mol |
IUPAC-Name |
2-(15N)azanyl-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i10+1,12+1,15+1 |
InChI-Schlüssel |
ASUCSHXLTWZYBA-FBPSPDDKSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


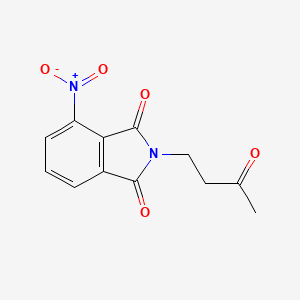
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)


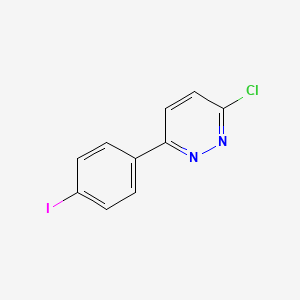
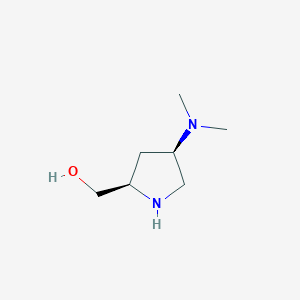
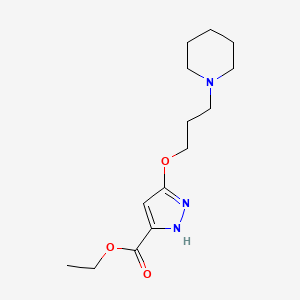

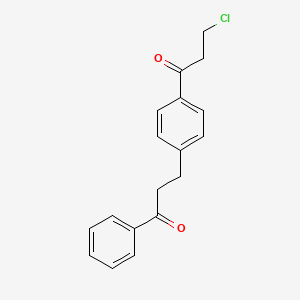


![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)

